molecular formula C9H7N3O B14861982 2-(1H-Indazol-3-yloxy)acetonitrile

2-(1H-Indazol-3-yloxy)acetonitrile

Cat. No.: B14861982
M. Wt: 173.17 g/mol
InChI Key: NPBQHJBCPSTWQO-UHFFFAOYSA-N
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Description

2-(1H-Indazol-3-yloxy)acetonitrile is a chemical compound with the molecular formula C9H7N3O. It features an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indazol-3-yloxy)acetonitrile typically involves the reaction of 3-hydroxyindazole with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the indazole is replaced by the acetonitrile group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-Indazol-3-yloxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with a similar structure but lacking the acetonitrile group.

    3-Hydroxyindazole: A precursor in the synthesis of 2-(1H-Indazol-3-yloxy)acetonitrile.

    Indazole derivatives: Various derivatives with different substituents on the indazole ring.

Uniqueness

This compound is unique due to the presence of both the indazole ring and the acetonitrile group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(1H-indazol-3-yloxy)acetonitrile

InChI

InChI=1S/C9H7N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4H,6H2,(H,11,12)

InChI Key

NPBQHJBCPSTWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)OCC#N

Origin of Product

United States

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